molecular formula C21H28O4 B1206575 4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol

Cat. No. B1206575
M. Wt: 344.4 g/mol
InChI Key: NNYAKQAKXHZMKI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(8R,8'S)-3,3',4-trimethoxy-4'-hydroxylignan is a lignan that is 2,3-dimethylbutane substituted by a 4-hydroxy-3-methoxyphenyl group at position 1 and a 3,4-dimethoxyphenyl group at position 4. It has been isolated from the bark of Machilus robusta. It has a role as a plant metabolite. It is a lignan and a member of guaiacols.

Scientific Research Applications

Chemical Reactions and Properties

  • Mechanism of β-O-4 Bond Cleavage in Lignin : Research by Yokoyama, Matsumoto, and Imai (2008-2015) on lignin model compounds, similar in structure to the chemical , provides insights into the mechanism of β-O-4 bond cleavage under acidolysis conditions. This reaction is crucial in understanding the chemical breakdown of lignin, a major component of plant biomass (Yokoyama, Matsumoto, & Imai, 2008-2015).

  • Thermochemical Studies of Methoxyphenols : Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, providing essential data on their thermodynamic properties. These findings are relevant for understanding the behavior of methoxyphenols, including the compound , under various conditions (Varfolomeev et al., 2010).

  • Structural Analysis of Related Compounds : Hayvalı, Unver, & Svoboda (2010) focused on synthesizing and characterizing compounds structurally related to the chemical . Their study provides insights into the tautomeric equilibria and crystal structures of similar compounds, which can be useful for understanding the structural dynamics of methoxyphenols (Hayvalı, Unver, & Svoboda, 2010).

  • Pyrolytic Cleavage of Lignin Model Compounds : Watanabe, Kawamoto, & Saka (2009) explored the pyrolytic cleavage of β-ether-type dimers in lignin model compounds, offering valuable information on the chemical reactions that occur during the breakdown of lignin. This research is relevant for understanding the thermal decomposition and potential applications of similar methoxyphenols (Watanabe, Kawamoto, & Saka, 2009).

  • Effects on Agrobacterium vir Genes : Joubert et al. (2002) studied the effects of phenolic compounds on Agrobacterium vir genes. Their findings on the molecular mechanism of phenol binding and its impact on gene transfer are significant for understanding the biological interactions of similar compounds (Joubert et al., 2002).

  • Antioxidant Properties in Wood Smoke : Kjällstrand & Petersson (1998, 2001) analyzed the composition of wood smoke, focusing on methoxyphenols, including dimethoxyphenols. Their studies on the antioxidant properties of these compounds provide insight into potential applications in health and environmental sciences (Kjällstrand & Petersson, 1998, 2001).

properties

Product Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol

InChI

InChI=1S/C21H28O4/c1-14(10-16-6-8-18(22)20(12-16)24-4)15(2)11-17-7-9-19(23-3)21(13-17)25-5/h6-9,12-15,22H,10-11H2,1-5H3/t14-,15+/m0/s1

InChI Key

NNYAKQAKXHZMKI-LSDHHAIUSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC(=C(C=C2)OC)OC

SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 2
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 3
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 4
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 5
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Reactant of Route 6
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol

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